![molecular formula C26H22N2O2 B7691597 2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)
2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PAPH, and its chemical formula is C14H14N4O. PAPH is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform.
作用机制
PAPH inhibits tubulin polymerization by binding to the colchicine binding site of tubulin. This binding prevents the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. The disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
PAPH has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor activity, PAPH has also been shown to exhibit anti-inflammatory activity. PAPH inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of PAPH is its potent antitumor activity against various cancer cell lines. However, one of the limitations of PAPH is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, PAPH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the research on PAPH. One of the potential directions is the development of PAPH analogs with improved pharmacokinetic properties and solubility. Another potential direction is the study of the synergistic effects of PAPH with other chemotherapeutic agents. Additionally, the study of the mechanism of action of PAPH in vivo and its potential toxicity is an important area of future research.
Conclusion
In conclusion, PAPH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PAPH exhibits potent antitumor and anti-inflammatory activity and has the potential to be developed into a new class of chemotherapeutic agents. However, further research is needed to fully understand the pharmacokinetic properties and toxicity of PAPH.
合成方法
The synthesis of PAPH involves the reaction between 2-acetylpyridine and phenyl hydrazine in the presence of acetic acid. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization. The yield of PAPH obtained is about 80%, and the purity of the product is confirmed by melting point determination and spectral analysis.
科学研究应用
PAPH has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PAPH is in the field of medicinal chemistry. PAPH has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of PAPH involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.
属性
IUPAC Name |
N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(17-20-7-2-1-3-8-20)28-27-18-21-13-15-24(16-14-21)30-19-23-11-6-10-22-9-4-5-12-25(22)23/h1-16,18H,17,19H2,(H,28,29)/b27-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHGRLGPOUDPH-OVVQPSECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

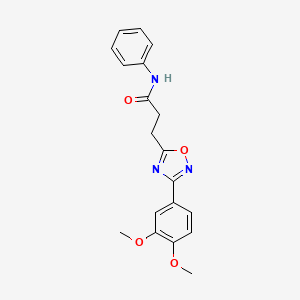




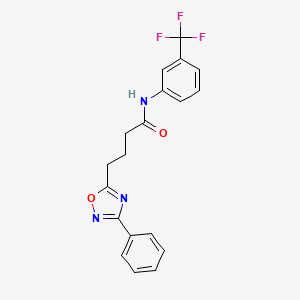
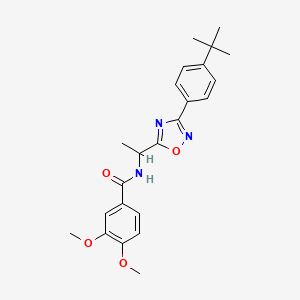
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
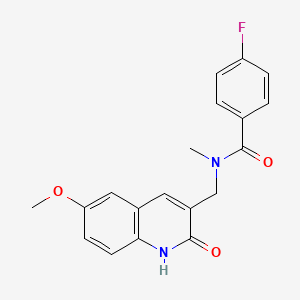
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)

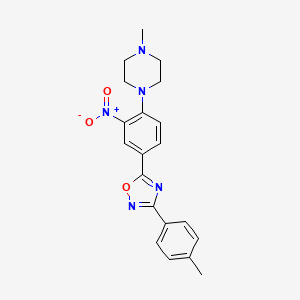

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)